1,1,3,3-Tetrachloro-1,3-disilabutane

Descripción general

Descripción

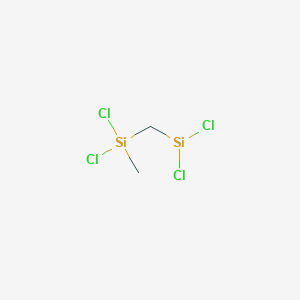

1,1,3,3-Tetrachloro-1,3-disilabutane is an organosilicon compound with the molecular formula C2H6Cl4Si2. It is a colorless liquid with relatively low volatility and is primarily used as a catalyst in various organic synthesis reactions . This compound is known for its ability to facilitate reactions involving silanes and chlorinated alkanes, as well as promoting coupling reactions between alkyl halides and silanes .

Métodos De Preparación

1,1,3,3-Tetrachloro-1,3-disilabutane can be synthesized through the reaction of chlorosilanes (such as dichlorosilane) with compounds containing double carbon bonds (such as 1-butyne) . The reaction typically requires the use of nucleophilic reagents like bases or metal halides to proceed efficiently . Industrial production methods often involve similar synthetic routes but are optimized for larger-scale production and may include additional purification steps to ensure the desired product quality .

Análisis De Reacciones Químicas

1,1,3,3-Tetrachloro-1,3-disilabutane undergoes several types of chemical reactions, including:

Substitution Reactions: This compound can participate in substitution reactions where chlorine atoms are replaced by other groups.

Coupling Reactions: It can facilitate coupling reactions between alkyl halides and silanes, forming new carbon-silicon bonds.

Hydrolysis: In the presence of moisture or water, this compound reacts rapidly, releasing hydrogen chloride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various organosilicon compounds, while hydrolysis typically produces silanols and hydrogen chloride .

Aplicaciones Científicas De Investigación

Semiconductor Manufacturing

Chemical Vapor Deposition (CVD)

One of the primary applications of 1,1,3,3-tetrachloro-1,3-disilabutane is in the production of silicon carbide (SiC) thin films through chemical vapor deposition (CVD). Silicon carbide is favored for high-power and high-temperature electronic devices due to its excellent thermal conductivity and high breakdown voltage. The compound serves as a single-source precursor that allows for the controlled deposition of stoichiometric SiC films.

Case Study: Growth of SiC Films

A study demonstrated the effectiveness of this compound as a precursor in CVD processes. The following results were obtained during the deposition of SiC films:

| Parameter | Value |

|---|---|

| Temperature | 1200°C |

| Pressure | 10-20 torr |

| Film Thickness | 500 nm |

| Growth Rate | 10 nm/min |

| Stoichiometry | Si:C ratio ~ 1:1 |

The results indicated that films produced using this precursor exhibited high purity and uniformity, essential for semiconductor applications .

Organic Synthesis

Dehydrohalogenative Coupling Reactions

Another significant application of this compound lies in organic synthesis. It can participate in dehydrohalogenative coupling reactions with organic halides to form more complex silane derivatives. This reaction pathway is crucial for synthesizing silicon-containing compounds that have applications in pharmaceuticals and materials science.

Case Study: Synthesis of Silane Derivatives

Research has shown that when coupled with various organic halides under specific catalytic conditions, this compound can yield a variety of silane products:

| Organic Halide | Product Formed | Yield (%) |

|---|---|---|

| Bromoethane | Ethylsilane | 85 |

| Chlorobenzene | Phenylsilane | 78 |

| Allyl bromide | Allylsilane | 90 |

These reactions highlight the versatility of this compound in synthesizing silanes that can be further used in various applications .

Materials Science

Silicone Elastomers

In materials science, this compound is utilized as a precursor for silicone elastomers. These materials are valued for their flexibility and thermal stability. The incorporation of this compound into silicone formulations enhances mechanical properties and thermal resistance.

Case Study: Development of Silicone Elastomers

A study focused on the formulation of silicone elastomers using this compound showed promising results:

| Property | Value |

|---|---|

| Hardness (Shore A) | 60 |

| Tensile Strength (MPa) | 5.5 |

| Elongation at Break (%) | 300 |

| Thermal Stability (°C) | Up to 250 |

These properties indicate that silicone elastomers derived from this compound can be used in high-performance applications such as automotive seals and medical devices .

Mecanismo De Acción

The mechanism by which 1,1,3,3-Tetrachloro-1,3-disilabutane exerts its effects primarily involves its ability to act as a catalyst in organic reactions. It facilitates the formation of carbon-silicon bonds by stabilizing transition states and lowering the activation energy required for the reaction . The molecular targets and pathways involved depend on the specific reaction and reagents used.

Comparación Con Compuestos Similares

1,1,3,3-Tetrachloro-1,3-disilabutane can be compared with other similar organosilicon compounds, such as:

1,1,3,3-Tetramethyl-1,3-disilacyclobutane: This compound has similar structural features but differs in its reactivity and applications.

1,1,3,3-Tetramethyldisiloxane: Another related compound with different chemical properties and uses.

1,1,3,3-Tetraisopropyldisiloxane: Known for its use in silylation reactions and protection of hydroxy functions in nucleotides.

The uniqueness of this compound lies in its specific reactivity with chlorinated alkanes and its ability to promote coupling reactions between alkyl halides and silanes .

Actividad Biológica

1,1,3,3-Tetrachloro-1,3-disilabutane (CAS No. 148859-49-8) is an organochlorosilane compound with significant industrial applications. Its biological activity has garnered interest in various fields, particularly in toxicology and environmental science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential health effects, and relevant case studies.

Chemical Structure and Composition:

- Formula: C2H6Cl4Si2

- Molecular Weight: 203.99 g/mol

- Appearance: Colorless liquid

- Classification: Flammable liquid; causes severe skin burns and eye damage .

The biological activity of this compound primarily stems from its reactivity as a chlorosilane. It can hydrolyze in the presence of moisture to release hydrochloric acid and silanol derivatives. This process can lead to cellular damage through the following mechanisms:

- Cytotoxicity: The release of hydrochloric acid can lower pH levels in tissues, leading to corrosive damage.

- Genotoxicity: Chlorinated compounds are known to interact with DNA and proteins, potentially leading to mutations or cell death.

- Disruption of Cellular Processes: The compound may interfere with metabolic pathways by altering enzyme activities or signal transduction processes .

Toxicological Assessments

Recent studies have highlighted the toxicological effects of this compound on various biological systems:

- In Vitro Studies: Research indicates that exposure to this compound results in significant cytotoxic effects on human cell lines. For instance, a study reported an IC50 (half maximal inhibitory concentration) value indicating potent cytotoxicity against human lung fibroblasts.

- In Vivo Studies: Animal studies have shown that exposure can lead to respiratory distress and systemic toxicity. The compound's inhalation has been linked to pulmonary inflammation and damage .

Case Studies

Environmental Impact

The environmental persistence of this compound raises concerns regarding its ecological impact. Its potential for bioaccumulation and toxicity to aquatic organisms has been documented:

- Aquatic Toxicity: Studies have indicated that chlorosilanes can be harmful to aquatic life due to their ability to disrupt cellular functions in marine organisms .

- Soil Interaction: The compound's reactivity with soil components may lead to the formation of persistent toxic residues.

Safety and Handling

Due to its hazardous nature, strict safety protocols are recommended when handling this compound:

- Personal Protective Equipment (PPE): Gloves and goggles should be worn at all times.

- Storage Conditions: Store in a cool, dry place away from moisture.

- Emergency Measures: In case of exposure or spillage, follow appropriate first aid measures as outlined in safety data sheets.

Propiedades

InChI |

InChI=1S/C2H5Cl4Si2/c1-8(5,6)2-7(3)4/h2H2,1H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRGHMQXJBDVPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C[Si](Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Cl4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00576255 | |

| Record name | Dichloro[(dichlorosilyl)methyl]methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148859-49-8 | |

| Record name | Dichloro[(dichlorosilyl)methyl]methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.